molecular formula C19H20N4O4S2 B2373833 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 851080-17-6

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2373833
CAS No.: 851080-17-6
M. Wt: 432.51
InChI Key: BWXSUIOPUFUYMK-XUTLUUPISA-N
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Description

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates key functional groups, including an acetamido substituent and a dimethylsulfamoyl benzamide moiety, which can be critical for target binding and modulating physicochemical properties . This specific configuration, particularly the E-isomer geometry around the imine bond, is significant for studying structure-activity relationships in drug discovery projects. Researchers can utilize this compound as a key intermediate or a structural template in the development of novel inhibitors and probes, particularly for targets sensitive to benzothiazole-based ligands, such as various kinases and enzymes . Its structural features, including the sulfonamide group, also make it a valuable candidate for research in chemical biology and the synthesis of more complex functional molecules for bioimaging and bioconjugation .

Properties

IUPAC Name

N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-12(24)20-14-7-10-16-17(11-14)28-19(23(16)4)21-18(25)13-5-8-15(9-6-13)29(26,27)22(2)3/h5-11H,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSUIOPUFUYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, including case studies, and presenting data in a structured format.

Chemical Structure and Properties

The compound features several significant structural components:

  • Thiazole Ring : A heterocyclic structure that enhances biological interactions.
  • Acetamido Group : Contributes to the compound's solubility and potential bioactivity.
  • Sulfamoyl Moiety : Known to improve pharmacokinetic properties.

The molecular formula is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique combination of these functional groups may facilitate diverse interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, which may extend to this compound.
  • Anticancer Potential : Similar benzamide derivatives have shown anticancer activity, suggesting potential in cancer therapeutics.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective capabilities against oxidative stress and neuroinflammation .

Biological Activity Data

The following table summarizes the biological activities associated with related compounds and their structural features:

Compound Name Structural Features Biological Activity
2-AminobenzothiazoleThiazole ringAntimicrobial
SulfanilamideSulfamoyl groupAntibacterial
Benzamide derivativesAmide bondAnticancer

This table illustrates how specific structural features contribute to the biological activity of related compounds, highlighting the potential therapeutic benefits of this compound.

Case Studies and Research Findings

Recent studies have explored the biological effects of compounds similar to this compound. For instance:

  • A study on benzimidazole derivatives indicated that modifications in acetamide structures could lead to significant neuroprotective effects against oxidative stress-induced neurodegeneration in animal models .
  • Another investigation highlighted the synthesis of benzothiazole-based compounds with demonstrated anti-tubercular activities, suggesting that structural analogs could yield diverse therapeutic applications .

Predictive Models and Future Directions

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with specific biological targets, indicating potential for therapeutic applications. Further research is warranted to elucidate its mechanisms of action and efficacy in various biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID Substituents (Benzothiazole/Sulfonamide) Key Biological Activity Physicochemical Properties Reference
Target Compound 6-acetamido, 3-methyl, 4-(N,N-dimethylsulfamoyl) Putative VEGFR-2 inhibition (inferred) LogP: ~3.2 (predicted), Moderate solubility
N-(6-Bromo-3-ethylbenzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-bromo, 3-ethyl, 4-(N,N-dimethylsulfamoyl) Anticancer (NCI screening) LogP: 3.8, High lipophilicity
Compound 6d () 6-nitro, thiadiazole-thioacetamide VEGFR-2 inhibition (IC50: 0.89 µM) LogP: 2.9, Moderate metabolic stability
N-(4-Phenyl-3-ethylthiazol-2-ylidene)benzamide (7a) 4-phenyl, 3-ethyl Antimetastatic activity LogP: 3.5, High membrane permeability
N-[5-(5-Acetylpyridin-2-yl)-3-phenylthiadiazol-2-ylidene]benzamide (8a) Pyridinyl-thiadiazole hybrid Cytotoxic (IC50: 4.2 µM vs. MCF-7) LogP: 3.1, Moderate solubility

Key Observations :

  • Sulfonamide Modifications : The dimethylsulfamoyl group enhances solubility relative to simpler sulfonamides, as seen in analogs like 7a .
  • Alkyl Chain Effects : 3-Methyl substitution (target compound) vs. 3-ethyl () may reduce steric hindrance, favoring binding pocket accommodation .

Pharmacokinetic and Computational Insights

  • Metabolic Stability : The dimethylsulfamoyl group in the target compound may resist oxidative metabolism better than ethyl or allyl substituents (e.g., 7c in ), which are prone to CYP450-mediated degradation .
  • Molecular Docking : Analogous docking studies () predict that the dimethylsulfamoyl group forms π-alkyl interactions with VEGFR-2’s hydrophobic pocket, while the acetamido group stabilizes the binding via water-mediated hydrogen bonds .

Limitations and Activity Cliffs

Despite structural similarities, minor modifications can lead to drastic activity changes (the “activity cliff” effect). For instance:

  • Thiadiazole-to-thiazole ring substitution (as in vs. 1) impacts planarity and electronic density, affecting target engagement .

Preparation Methods

Formation of the Benzothiazole Core

The synthesis begins with constructing the 3-methylbenzo[d]thiazol-2(3H)-ylidene scaffold. This is typically achieved via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions. For example, heating 2-amino-4-methylthiophenol with acetic anhydride in the presence of sulfuric acid yields the 3-methylbenzothiazole intermediate.

Key Reaction Conditions :

  • Solvent : Acetic acid or toluene
  • Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid
  • Temperature : 80–100°C
  • Time : 6–12 hours

The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiazole ring.

Introduction of the Acetamido Group

The 6-position of the benzothiazole is functionalized with an acetamido group through acetylation. A 6-amino intermediate is treated with acetic anhydride in a polar aprotic solvent like dimethylformamide (DMF):

$$
\text{6-NH}2\text{-Benzothiazole} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMF, 25°C}} \text{6-Acetamido-Benzothiazole} + \text{CH}3\text{COOH}
$$

This step achieves >90% yield when conducted under inert atmosphere to prevent oxidation.

Coupling with 4-(N,N-Dimethylsulfamoyl)benzamide

The final step involves forming the imine bond between the benzothiazole and the sulfamoylbenzamide moiety. A Schiff base condensation is employed, where the amine group of the benzothiazole reacts with the carbonyl of 4-(N,N-dimethylsulfamoyl)benzoyl chloride:

$$
\text{6-Acetamido-Benzothiazole} + \text{ClC(=O)C}6\text{H}4\text{SO}2\text{N(CH}3\text{)}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound} + \text{HCl}
$$

Triethylamine is used to scavenge HCl, driving the reaction to completion. The (E)-configuration is stabilized by steric hindrance from the methyl group at the 3-position.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Microwave-assisted synthesis has emerged as a key optimization strategy. For instance, irradiating the reaction mixture at 120°C for 20 minutes in tetrahydrofuran (THF) increases the yield to 68% compared to conventional heating (45% yield after 6 hours).

Table 1: Comparative Yields Under Varied Conditions

Method Solvent Temperature (°C) Time (h) Yield (%)
Conventional THF 80 6 45
Microwave THF 120 0.33 68
Reflux Toluene 110 8 52

Purification Techniques

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 1:1).
  • High-Performance Liquid Chromatography (HPLC) : Purifies the final compound with a C18 column (acetonitrile/water gradient), achieving ≥98% purity.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 3.12 (s, 6H, N(CH₃)₂), 7.89–8.21 (m, aromatic protons).
  • ¹³C NMR : 168.2 ppm (C=O), 152.1 ppm (C=N), 44.3 ppm (N(CH₃)₂).

Infrared (IR) Spectroscopy :

  • 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (S=O asymmetric stretch).

Mass Spectrometry (MS) :

  • m/z : 432.51 [M+H]⁺, confirming molecular weight.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar benzothiazole ring system with a dihedral angle of 8.2° between the thiazole and benzene rings, stabilizing the (E)-isomer.

Challenges and Mitigation Strategies

Side Reactions

  • Oxazole Formation : Competing cyclization may occur if reaction temperatures exceed 100°C. Mitigated by using microwave irradiation for precise thermal control.
  • Hydrolysis of Sulfamoyl Group : Exposure to moisture degrades the sulfamoyl moiety. Solved by conducting reactions under anhydrous conditions.

Scalability Issues

Large-scale synthesis faces difficulties in maintaining imine stereochemistry. Continuous-flow reactors have been proposed to enhance reproducibility, achieving 90% enantiomeric excess (ee) at pilot scales.

Q & A

Q. Table 1: Bioactivity Comparison of Structural Analogs

Compound ModificationBiological Activity ShiftReference
6-Acetamido → 6-Nitro↓ Anticancer IC50 (20 μM → 50 μM)
N,N-Dimethylsulfamoyl → Methyl↑ Solubility, ↓ Antimicrobial

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., acetamido NH at δ 8.2 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 473.12 Da) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% required for biological assays) .

How do computational methods predict the binding modes of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial dihydrofolate reductase). The sulfamoyl group forms hydrogen bonds with active-site residues, explaining antimicrobial activity .
  • Molecular Dynamics (MD) Simulations : 100-ns MD runs assess stability of ligand-target complexes. Key metrics include root-mean-square deviation (RMSD < 2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

What are the primary biological activities associated with this compound?

Basic Research Question

  • Antimicrobial : MIC values of 2–8 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfamoyl-mediated enzyme inhibition .
  • Anticancer : IC50 of 15 μM in HeLa cells via thiazole-induced apoptosis; synergy with cisplatin enhances efficacy .

How do functional groups (e.g., sulfamoyl, thiazole) influence pharmacokinetic properties?

Advanced Research Question

  • Sulfamoyl Group : Enhances solubility (logP = 1.8) and membrane permeability but is prone to metabolic sulfation, reducing bioavailability .
  • Thiazole Ring : Facilitates π-π stacking with DNA/RNA, improving target affinity. Methyl substitution at position 3 increases metabolic stability (t1/2 = 6 hrs vs. 2 hrs for unsubstituted analogs) .

What strategies mitigate by-product formation during synthesis?

Advanced Research Question

  • Catalytic Optimization : Pd/C or CuI reduces imine isomerization (Z → E) byproducts .
  • Low-Temperature Quenching : Rapid cooling (-20°C) after condensation prevents degradation of the thiazole ring .

How is structure-activity relationship (SAR) analysis conducted for this compound?

Advanced Research Question

  • Fragment Replacement : Systematic substitution of the acetamido or dimethylsulfamoyl groups (e.g., with halides or methoxy) identifies critical pharmacophores.
  • 3D-QSAR Models : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to predict activity cliffs .

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